molecular formula C12H8BrI B8113524 3-Bromo-4-iodo-1,1'-biphenyl

3-Bromo-4-iodo-1,1'-biphenyl

Cat. No.: B8113524
M. Wt: 359.00 g/mol
InChI Key: RWQLKZHFRDFSFA-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1,1’-biphenyl: is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative, where the biphenyl core is substituted with a bromine atom at the third position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, the reaction of 3-bromo-1,1’-biphenyl with 4-iodophenylboronic acid under these conditions can yield 3-Bromo-4-iodo-1,1’-biphenyl .

Industrial Production Methods

Industrial production of 3-Bromo-4-iodo-1,1’-biphenyl may involve similar halogenation and cross-coupling reactions, scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it can form new carbon-carbon bonds with other aryl or alkyl groups.

    Oxidation and Reduction Reactions: The biphenyl core can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others, used to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biphenyl derivatives with different substituents .

Scientific Research Applications

3-Bromo-4-iodo-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-1,1’-biphenyl in chemical reactions involves the activation of the bromine and iodine atoms, which can then participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-iodo-1,1’-biphenyl: Similar structure but with different substitution pattern.

    3-Chloro-4-iodo-1,1’-biphenyl: Similar structure with chlorine instead of bromine.

    3-Bromo-4-fluoro-1,1’-biphenyl: Similar structure with fluorine instead of iodine.

Uniqueness

3-Bromo-4-iodo-1,1’-biphenyl is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-iodo-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQLKZHFRDFSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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